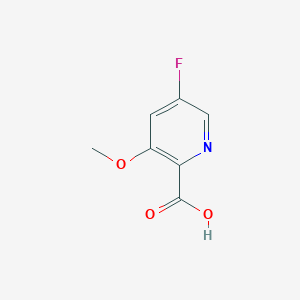

5-Fluoro-3-methoxypicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

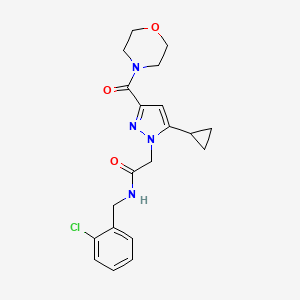

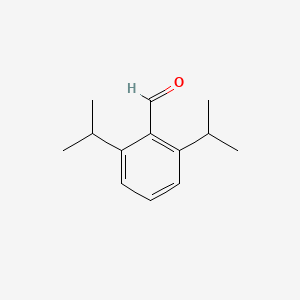

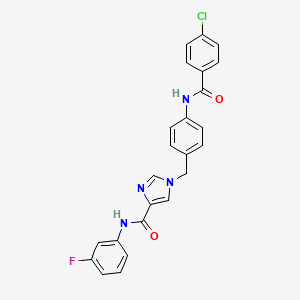

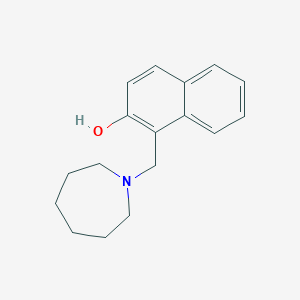

5-Fluoro-3-methoxypicolinic acid is a chemical compound with the molecular formula C7H6FNO3 . It contains 18 bonds in total, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, a carboxylic acid group, a hydroxyl group, an ether group, and a pyridine . The molecular weight of the compound is 171.13 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.13 g/mol . It has a topological polar surface area of 59.4 Ų and a complexity of 176 . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Controlled Drug Delivery

Methoxy-modified kaolinite has been explored as a novel carrier for anticancer drugs like 5-fluorouracil (5FU). This research highlights the controlled release of 5FU in simulated colonic fluid, indicating potential use in colon-specific drug delivery. The unique properties of methoxy-modified kaolinite facilitate selective loading and controlled release, mainly due to the strong affinity between 5FU and kaolinite and the diffusion restriction of kaolinite's lamellar layers (Tan et al., 2017).

High-Capacity Drug Loading

Another study demonstrates the high-capacity loading of 5FU on methoxy-modified kaolinite. The findings suggest that methoxy-modified kaolinite, due to its increased interlayer space and high affinity for 5FU, can hold significantly more drug content compared to unmodified kaolinite. This makes it a promising carrier in the pharmaceutical industry, especially for delivering high drug doses (Tan et al., 2014).

Novel Fluorophore Development

A study on 6-Methoxy-4-quinolone (an oxidation product derived from 5-methoxyindole-3-acetic acid) discusses its potential as a novel fluorophore. It exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis. Its stability against light and heat, along with its consistent fluorescence across different pH levels, positions it as a valuable tool for fluorescent labeling in various research applications (Hirano et al., 2004).

Enhancement of Chemotherapeutic Efficacy

Research into the modulation of fluorouracil's activity in treating advanced colorectal cancer indicates that combinations of 5-FU with compounds like folinic acid or methotrexate can improve patient survival and quality of life. These studies highlight the importance of drug combinations and specialized applications in chemotherapy, offering direction for future clinical research (Abbruzzese & Levin, 1989; Poon et al., 1989).

Electochemical Charge Storage Materials

Fluoropolymers, including poly(5-fluoroindole), have been developed for their high-performance as charge storage materials. Their excellent specific capacitance and cycling stability make them superior to other polymer materials like polyindole, suggesting their potential application in supercapacitors and other electrochemical devices (Wang et al., 2019).

Mecanismo De Acción

Target of Action

It’s structurally similar to 5-fluorouracil (5-fu), a well-known chemotherapeutic agent . 5-FU primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a critical target in cancer treatment .

Mode of Action

The main mechanism of 5-FU involves the formation of a covalently bound ternary complex by binding the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding interrupts the action of TS, blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .

Biochemical Pathways

5-fu, its structural analog, is known to modulate multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades .

Pharmacokinetics

The pharmacokinetics of 5-fu have been extensively studied . 5-FU has a bioavailability ranging from 28 to 100%, and it is metabolized intracellularly and in the liver through cytochrome P450 (CYP)-mediated processes . The elimination half-life of 5-FU is approximately 16 minutes, and it is excreted through the kidneys .

Result of Action

5-fu, its structural analog, is known to cause cell death by inhibiting dna synthesis, thus preventing cell replication and growth .

Propiedades

IUPAC Name |

5-fluoro-3-methoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZYGMFVFXLYGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)

![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)

![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)

![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)